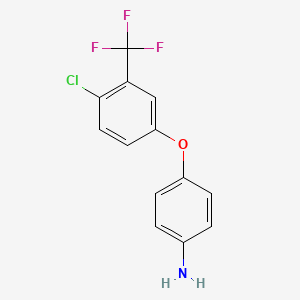

4-(4-氯-3-(三氟甲基)苯氧基)苯胺

描述

4-(4-Chloro-3-(trifluoromethyl)phenoxy)aniline is a useful research compound. Its molecular formula is C13H9ClF3NO and its molecular weight is 287.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(4-Chloro-3-(trifluoromethyl)phenoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chloro-3-(trifluoromethyl)phenoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

振动分析和非线性光学材料

Revathi 等人 (2017) 的研究重点关注 4-氯-3-(三氟甲基)苯胺及相关化合物的振动分析。这项研究利用傅里叶变换红外和傅里叶变换拉曼技术,探讨了取代基位置对振动光谱的影响。理论计算提供了超共轭相互作用、HOMO-LUMO 能隙、分子静电势表面分析和热力学函数的见解。这些发现表明在非线性光学 (NLO) 材料中具有潜在的用途。

环境应用

Zhang 等人 (2009) 进行了酚类和苯胺化合物催化氧化的研究。他们使用 Fe3O4 磁性纳米颗粒从水溶液中去除苯酚和苯胺,证明了在酸性和中性条件下有效降解这些化合物。

荧光有机环三磷腈衍生物的合成

Aslan 等人 (2017) 通过与各种苯胺衍生物反应合成了六(4-甲酰基苯氧基)环三磷腈及其衍生物。合成的化合物表现出具有大斯托克斯位移的发光特性,突出了在荧光研究中的潜在应用。

光谱表征和超极化率研究

Arivazhagan 等人 (2012) 对 4-氯-2-(三氟甲基)苯胺的研究提供了光谱表征并研究了一阶超极化率。研究表明,该化合物可能表现出非线性光学行为,这与材料科学相关。

用于环境治理的吸附研究

P. Słomkiewicz 等人 (2017) 研究了氯代苯胺在埃洛石吸附剂上的吸附,证明了其从废水中去除有毒化合物的效率。这表明在水净化中具有环境应用。

有机合成中的氯化机理

J. Smith 等人 (1988) 研究了苯胺的氯化,揭示了取代基的电子效应对反应性的影响。这项研究提供了对有机合成中至关重要的氯化机理的见解。

药物代谢物合成

Kenny 等人 (2004) 专注于双氯芬酸代谢物的合成和表征。虽然不直接涉及 4-氯-3-(三氟甲基)苯胺,但这项研究说明了苯胺衍生物在药物代谢研究中的更广泛背景。

安全和危害

4-(4-Chloro-3-(trifluoromethyl)phenoxy)aniline is considered hazardous. It is toxic if inhaled, harmful if swallowed, and harmful in contact with skin. It causes skin irritation and serious eye irritation . Proper personal protective equipment and safety measures should be used when handling this compound .

未来方向

作用机制

Target of Action

It has been found that molecules with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have shown improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It is suggested that the trifluoromethyl group (-cf3) in the molecule could potentially enhance the drug’s potency by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Given its potential role in inhibiting the reverse transcriptase enzyme , it might impact the replication of retroviruses, including HIV.

Result of Action

The synthesized derivatives of 4-(4-Chloro-3-(trifluoromethyl)phenoxy)aniline have shown potent analgesic efficacy in a pain model in mice . Most of the compounds displayed an ultrashort to long duration of action, indicating their potential use as analgesics .

属性

IUPAC Name |

4-[4-chloro-3-(trifluoromethyl)phenoxy]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO/c14-12-6-5-10(7-11(12)13(15,16)17)19-9-3-1-8(18)2-4-9/h1-7H,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESZKPAYOWQNHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B3034012.png)

![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]ethanone](/img/structure/B3034018.png)

![3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-methylquinolin-4(1H)-one](/img/structure/B3034019.png)

![6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3034022.png)

![1-[4-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3034031.png)

![7-chloro-4-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one](/img/structure/B3034033.png)